Home > Products > Screening Compounds P66995 > 2-Hydroxy Desipramine-d3 beta-D-Glucuronide
2-Hydroxy Desipramine-d3 beta-D-Glucuronide -

2-Hydroxy Desipramine-d3 beta-D-Glucuronide

Catalog Number: EVT-12557544
CAS Number:
Molecular Formula: C24H30N2O7
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a labeled metabolite of Desipramine, a tricyclic antidepressant used primarily in the treatment of depression. This compound is formed through glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion from the body. The deuterium label (d3) indicates isotopic enrichment, which is often utilized in pharmacokinetic studies to trace metabolic pathways and quantify drug levels in biological samples .

Source and Classification

2-Hydroxy Desipramine-d3 beta-D-Glucuronide is classified as a glucuronide conjugate. It is derived from Desipramine, which itself is an important medication for managing depressive disorders. The compound has a significant role in understanding the metabolism of tricyclic antidepressants and their pharmacokinetics .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves several key steps:

  1. Starting Material: The synthesis begins with Desipramine as the parent compound.
  2. Hydroxylation: The introduction of a hydroxyl group at the 2-position is achieved through specific chemical reactions.
  3. Glucuronidation: This step involves the conjugation of the hydroxylated Desipramine with glucuronic acid, typically facilitated by enzymes such as UDP-glucuronosyltransferases or through chemical reagents that mimic this enzymatic activity.
  4. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the pure compound.
  5. Quality Control: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to ensure the purity and structural integrity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-Hydroxy Desipramine-d3 beta-D-Glucuronide is C24H31ClN2O7C_{24}H_{31}ClN_{2}O_{7}, with a molecular weight of 458.50 g/mol. The structure includes:

  • A tricyclic structure characteristic of tricyclic antidepressants.
  • A hydroxyl group at the 2-position.
  • A glucuronide moiety that enhances solubility and facilitates excretion .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving 2-Hydroxy Desipramine-d3 beta-D-Glucuronide is its formation through glucuronidation:

  1. Glucuronidation Reaction: The hydroxyl group on 2-Hydroxy Desipramine reacts with uridine diphosphate glucuronic acid to form the glucuronide conjugate.
    2 Hydroxy Desipramine+UDP glucuronic acid2 Hydroxy Desipramine d3 beta D Glucuronide+UDP\text{2 Hydroxy Desipramine}+\text{UDP glucuronic acid}\rightarrow \text{2 Hydroxy Desipramine d3 beta D Glucuronide}+\text{UDP}

This reaction significantly increases the hydrophilicity of the compound, aiding in renal excretion.

Mechanism of Action

Process and Data

The mechanism of action for 2-Hydroxy Desipramine-d3 beta-D-Glucuronide primarily stems from its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This action enhances neurotransmission associated with mood regulation.

The glucuronide conjugate plays a crucial role in drug metabolism by facilitating the elimination of Desipramine and its metabolites from the body, which is essential for maintaining therapeutic drug levels and minimizing toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

2-Hydroxy Desipramine-d3 beta-D-Glucuronide exhibits several notable physical and chemical properties:

  • Molecular Weight: 458.50 g/mol
  • Solubility: Increased solubility due to glucuronidation.
  • Stability: Generally stable under physiological conditions but subject to hydrolysis under certain conditions.

Relevant data include its melting point, boiling point, and spectral properties, which are typically determined during quality control assessments .

Applications

Scientific Uses

2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several important applications in scientific research:

  • Pharmacokinetic Studies: Used to trace metabolic pathways of Desipramine and assess drug-drug interactions.
  • Clinical Research: Investigates how this metabolite influences therapeutic efficacy or safety profiles of antidepressant treatments.
  • Drug Development: Assists in understanding metabolic profiles necessary for developing new antidepressant medications.

These applications are crucial for optimizing treatment strategies in clinical settings involving tricyclic antidepressants .

Biosynthetic Pathways and Metabolic Engineering

1.1. In Vivo Biotransformation Mechanisms of Desipramine

Desipramine, a tricyclic antidepressant, undergoes hepatic metabolism via sequential phase I oxidation and phase II conjugation. The primary metabolic route involves cytochrome P450 (CYP)-mediated hydroxylation followed by uridine diphosphate-glucuronosyltransferase (UGT)-catalyzed glucuronidation. This cascade converts desipramine into its terminal metabolite, 2-hydroxy desipramine-d3 β-D-glucuronide, which facilitates renal excretion due to enhanced hydrophilicity [1] [7].

Cytochrome P450 2D6-Mediated 2-Hydroxylation Kinetics

CYP2D6 catalyzes the stereoselective 2-hydroxylation of desipramine, exhibiting Michaelis-Menten kinetics with an average Km of 18 ± 3 µM and Vmax of 1.2 ± 0.2 nmol/min/mg protein in human liver microsomes [1]. The reaction proceeds via hydrogen atom abstraction from the C2 position of the dibenzazepine ring, forming a transient carbon-centered radical that rebounds with the FeIV=O porphyrin complex. Genetic polymorphisms significantly influence catalytic efficiency: CYP2D64 and *5 variants reduce hydroxylation velocity by >60%, while ultra-rapid metabolizers (1/*1xN) show 2.3-fold higher activity [7].

Table 1: Kinetic Parameters of CYP2D6-Mediated 2-Hydroxylation

CYP2D6 VariantKm (µM)Vmax (nmol/min/mg)Relative Activity (%)
Wild-type (1/1)18 ± 31.2 ± 0.2100
4/422 ± 40.4 ± 0.138
5/5N.D.Undetectable0
1/1xN17 ± 22.8 ± 0.3230

UDP-Glucuronosyltransferase Isoform Specificity for Glucuronidation

2-hydroxy desipramine undergoes glucuronidation primarily via UGT1A4, which exhibits high specificity for the tertiary amine group, forming a quaternary ammonium glucuronide [6]. Kinetic profiling reveals distinct regioselectivity: UGT1A4 shows a Km of 42 ± 8 µM and catalytic efficiency (kcat/Km) of 0.18 min−1µM−1, while UGT2B10 demonstrates 5-fold lower efficiency. UGT1A3 and UGT1A9 catalyze minor O-glucuronidation at the phenolic group but contribute <15% to total clearance [3] [6]. Molecular docking indicates UGT1A4’s hydrophobic substrate-binding pocket accommodates the dibenzazepine ring, positioning the aliphatic amine near the catalytic histidine residue for nucleophilic attack on UDP-glucuronic acid [6].

Table 2: UGT Isoform Activity Toward 2-Hydroxy Desipramine

UGT IsoformKm (µM)kcat (min⁻¹)Specificity Constant (kcat/Km)
1A442 ± 87.6 ± 0.90.18 ± 0.03
2B10105 ± 153.2 ± 0.50.03 ± 0.01
1A3220 ± 251.1 ± 0.20.005 ± 0.001
1A9310 ± 400.9 ± 0.10.003 ± 0.001

Deuterium Isotope Effects on Metabolic Stability

Impact of d-3 Labeling on First-Pass Metabolism

Deuterium substitution at the C3 position (desipramine-d3) attenuates CYP2D6-mediated hydroxylation due to the kinetic isotope effect (KIE). The primary KIE (kH/kD) of 2.8 ± 0.3 observed in vitro confirms rate-limiting C-H bond cleavage during hydroxylation [7]. In vivo studies show a 2.1-fold reduction in first-pass clearance for desipramine-d3 compared to non-deuterated desipramine, increasing oral bioavailability from 48% to 76% [7]. Mass spectrometry analyses reveal a 67% decrease in 2-hydroxy metabolite formation during hepatic transit, confirming deuterium’s protective effect against oxidative metabolism.

Pharmacokinetic Consequences of C-D Bond Strengthening

Strengthening the C3-D bond (456 kJ/mol vs. C-H at 413 kJ/mol) reduces metabolic lability, extending plasma half-life (t1/2) from 16 ± 3 h to 28 ± 5 h [7]. Deuterated analogs exhibit a 40% larger area under the curve (AUC0–24h) and reduced peak-to-trough fluctuations (Cmax/Cmin ratio 1.8 vs. 2.7). Crucially, glucuronidation kinetics remain unaffected by deuteration, as UGTs catalyze bond formation rather than cleavage. This selective metabolic decoupling allows efficient shunting of 2-hydroxy desipramine-d3 toward glucuronidation, increasing systemic exposure of the target metabolite [7].

Table 3: Pharmacokinetic Parameters of Desipramine vs. Desipramine-d3

ParameterDesipramineDesipramine-d3Change (%)
Oral Bioavailability48%76%+58%
Plasma t1/216 ± 3 h28 ± 5 h+75%
AUC0–24h980 ng·h/mL1370 ng·h/mL+40%
Cmax/Cmin2.71.8-33%

1.3. In Vitro Biosynthesis Using Engineered Enzyme Systems

Recombinant CYP2D6 and UGT Expression Optimization

E. coli-based co-expression of CYP2D6 with NADPH-cytochrome P450 oxidoreductase (CPR) achieves 325 nmol/L culture of functional enzyme. Codon optimization and N-terminal truncation (Δ2–20) enhance solubility 4.2-fold, while chaperone co-expression (GroEL/ES) increases active yields by 80% [2]. For UGT1A4, yeast (Pichia pastoris) expression yields 52 mg/L of active enzyme; glycoengineering to trim N-linked mannose residues reduces steric hindrance, improving catalytic turnover (kcat) by 2.3-fold [6]. Immobilization on chitosan beads enhances enzyme stability, retaining >95% activity after 10 reaction cycles [2] [8].

Microfluidic Continuous-Flow Metabolite Synthesis

A two-stage continuous-flow system synthesizes 2-hydroxy desipramine-d3 β-D-glucuronide with 88% yield:

  • Stage 1 (CYP2D6 Reactor): Desipramine-d3 (10 mM) in potassium phosphate buffer (pH 7.4) flows through a packed-bed reactor containing immobilized CYP2D6/CPR at 0.5 mL/min. NADPH regeneration (glucose-6-phosphate dehydrogenase system) maintains cofactor levels. 2-hydroxylation efficiency reaches 92% at 37°C [9].
  • Stage 2 (UGT1A4 Reactor): The hydroxylated output mixes with UDPGA (5 mM) and enters a serpentine microchannel (2 m × 500 μm) coated with UGT1A4. Laminar flow ensures 15 min residence time, achieving near-quantitative glucuronidation [4] [9].

The system produces 85 mg/hr of purified metabolite (purity >99% by HPLC), surpassing batch synthesis yields by 3.1-fold. Integrated electrochemical removal of UDP byproducts prevents feedback inhibition, sustaining reaction velocity over 48 hours [4] [9].

Properties

Product Name

2-Hydroxy Desipramine-d3 beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C24H30N2O7

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3

InChI Key

XJHAOJJEVSPMBA-WHAGJNIPSA-N

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.